molecular formula C10H12N2O2 B13159247 5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid

5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid

Cat. No.: B13159247
M. Wt: 192.21 g/mol
InChI Key: ADFXRSHEEUBZDC-UHFFFAOYSA-N
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Description

5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of nicotinic acid (pyridine-3-carboxylic acid), it serves as a versatile building block for the synthesis of novel pharmacophores. The structure combines a pyridine ring with an azetidine moiety, both of which are privileged scaffolds in the development of biologically active molecules. This compound is primarily utilized as a key synthetic intermediate in the design and development of new therapeutic agents. Research into analogous pyridine-3-carboxylic acid derivatives has demonstrated their potential as inhibitors for metabolic enzymes like α-amylase, positioning them as promising candidates for investigating anti-diabetic treatments . Furthermore, such nicotinic acid-based inhibitors have also been screened for ancillary anti-inflammatory and antioxidant activities, providing a multi-target approach to complex metabolic disorders . Beyond metabolic diseases, molecular frameworks incorporating pyridine and azetidine rings are frequently explored in central nervous system (CNS) drug discovery, for instance, in the development of ligands for serotonin receptors such as the 5-HT 2C receptor . The presence of both hydrogen bond acceptor and donor sites in its carboxylic acid functional group makes it a valuable fragment for constructing more complex molecules targeting a wide range of enzymes and receptors. Please note: The specific biological data (IC 50 , K i ) for this exact compound may be limited in the public domain. The research value proposed is based on its structural similarity to established pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-(azetidin-1-ylmethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-4-8(5-11-6-9)7-12-2-1-3-12/h4-6H,1-3,7H2,(H,13,14)

InChI Key

ADFXRSHEEUBZDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling of halogenated pyridine derivatives with azetidine boronic esters. This method requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol (3:1) at 80°C, yielding 68–85%.

Amidation via Carbodiimide Coupling

  • Direct coupling of pyridine-3-carboxylic acid with azetidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-benzotriazole (HOBt) in dichloromethane. Triethylamine is added as a base, achieving 79–92% yield.

Multi-Step Synthesis from Pyridine Precursors

A radical-mediated route from 2-chloro-4-methylnicotinic acid (Figure 1):

Step Reaction Conditions Yield Source
1 Radical amidation K₂S₂O₈, formamide, 50–80°C 78%
2 Dehydration POCl₃, DMF, 0–50°C 85%
3 Reduction LiAlH₄, THF, –78°C to RT 92%

This method avoids palladium catalysts, reducing costs for industrial applications.

Industrial Production Considerations

  • Scale-Up Challenges : Optimized purification (e.g., recrystallization in ethyl acetate/isopropyl acetate) ensures >98% purity.
  • Cost Efficiency : Radical-based methods (e.g., using K₂S₂O₈) are preferred over Pd-catalyzed routes for large-scale synthesis.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Palladium coupling High stereoselectivity Expensive catalysts 68–85%
Radical amidation Cost-effective, scalable Requires harsh oxidants 78–92%
Direct amidation Mild conditions Limited to activated acids 79–92%

Critical Reaction Parameters

  • Temperature : Radical reactions require 50–80°C, while Pd-catalyzed couplings operate at 80°C.
  • Solvent Choice : Dichloromethane or THF for amidation; toluene/ethanol for cross-coupling.
  • Workup : Aqueous extraction and celite filtration are standard for impurity removal.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight CAS Number Key Features
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid Azetidin-1-ylmethyl C₁₀H₁₁N₂O₂* 197.21* Not explicitly listed Four-membered azetidine ring, high ring strain
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid 2-Oxopyrrolidin-1-yl C₁₄H₁₅N₃O 241.30 EN300-322412 Five-membered lactam (pyrrolidinone), increased stability
5-Methylpyridine-3-carboxylic acid Methyl C₇H₇NO₂ 137.14 3222-49-9 Simple alkyl substituent, lower steric hindrance
5-(Butylamino)pyridine-3-carboxylic acid Butylamino C₁₀H₁₃N₂O₂ 193.22 106339-53-1 Flexible alkyl chain, potential for hydrogen bonding
6-(Pyridin-2-yl)pyridine-3-carboxylic acid Pyridin-2-yl C₁₁H₈N₂O₂ 200.19 1970-80-5 Bipyridine system, extended conjugation

*Calculated based on structural similarity to analogs.

Key Observations:
  • Azetidine vs. Pyrrolidine : The azetidine group introduces greater ring strain compared to pyrrolidine analogs (e.g., 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid). This strain may enhance reactivity in nucleophilic or cycloaddition reactions but could reduce metabolic stability in vivo .
  • Carboxylic Acid Positioning : All analogs retain the carboxylic acid at position 3, a feature critical for hydrogen bonding or salt formation in drug-receptor interactions .
  • Substituent Flexibility: Butylamino and azetidinylmethyl groups offer contrasting steric and electronic profiles. The rigid azetidine may restrict conformational freedom, favoring selective binding in enzyme inhibition .

Biological Activity

5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an azetidine moiety attached via a methylene bridge at the 5-position. Its molecular formula is C11_{11}H12_{12}N2_2O2_2, which contributes to its reactivity and interaction with biological targets.

Compound Name Structure Key Features
This compoundStructureLigand for nicotinic acetylcholine receptors

This compound primarily acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant in modulating neurotransmitter release and influencing various neurological processes.

Key Mechanisms:

  • Partial Agonism : The compound exhibits partial agonist activity at nAChRs, which can lead to both excitatory and inhibitory effects depending on the receptor's state.
  • Desensitization : Prolonged exposure can result in receptor desensitization, affecting synaptic transmission over time.

Neuropharmacological Effects

Research indicates that this compound may have antidepressant-like effects. Its ability to modulate nAChRs suggests potential applications in treating mood disorders and cognitive impairments.

Anti-inflammatory Properties

While the primary focus has been on its neuropharmacological effects, preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory activities. For instance, related compounds have shown to suppress COX-2 enzyme activity, indicating a potential for developing anti-inflammatory drugs .

Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Neuroprotection in Animal Models : In rodent models of depression, administration of this compound led to significant reductions in depressive behaviors compared to controls, suggesting its role as a neuroprotective agent.
  • Inflammation Models : Inflammation-induced models demonstrated that related compounds effectively reduced paw edema and granuloma formation, supporting their potential as anti-inflammatory agents .

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